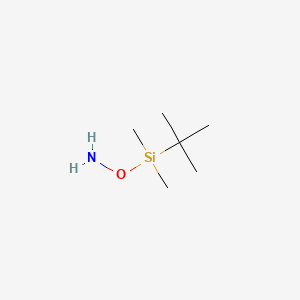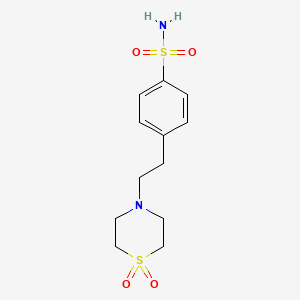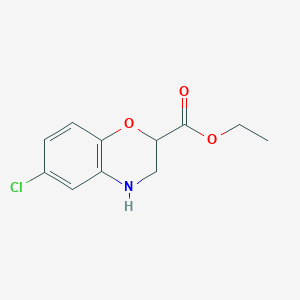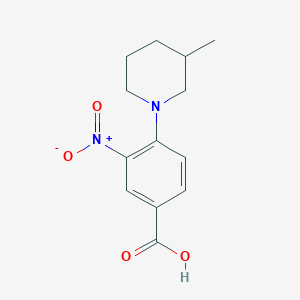
O-(tert-Butyldimethylsilyl)hydroxylamine
Overview
Description
O-(tert-Butyldimethylsilyl)hydroxylamine is a chemical compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the preparation of hydroxamic acids. The compound is known for its ability to induce cleavage during solid-supported synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(tert-Butyldimethylsilyl)hydroxylamine can be synthesized through the reaction of tert-butyldimethylsilyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves large-scale reactions similar to the laboratory methods, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyldimethylsilyl)hydroxylamine undergoes various chemical reactions, including:
Cleavage Reactions: It is used to induce cleavage during the synthesis of hydroxamic acids.
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Cleavage Reactions: Typically carried out in the presence of solid-supported synthesis conditions.
Substitution Reactions: Often involve reagents like acids or bases to facilitate the replacement of the tert-butyldimethylsilyl group.
Major Products Formed
Hydroxamic Acids: Formed during the cleavage reactions induced by this compound.
Substituted Hydroxylamines: Result from substitution reactions.
Scientific Research Applications
O-(tert-Butyldimethylsilyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(tert-Butyldimethylsilyl)hydroxylamine primarily involves its ability to induce cleavage reactions. The tert-butyldimethylsilyl group acts as a protecting group that can be selectively removed under specific conditions, allowing for the formation of hydroxamic acids and other derivatives .
Comparison with Similar Compounds
Similar Compounds
O-(Trimethylsilyl)hydroxylamine: Another silyl-protected hydroxylamine used in similar synthetic applications.
O-Benzylhydroxylamine: Used in the synthesis of benzyl-protected hydroxylamines.
O-tert-Butylhydroxylamine hydrochloride: A related compound with a tert-butyl group instead of the tert-butyldimethylsilyl group.
Uniqueness
O-(tert-Butyldimethylsilyl)hydroxylamine is unique due to its specific tert-butyldimethylsilyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly useful in the synthesis of hydroxamic acids and other sensitive compounds .
Properties
IUPAC Name |
O-[tert-butyl(dimethyl)silyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCKKNRCOFUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405612 | |
| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41879-39-4 | |
| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of O-(tert-Butyldimethylsilyl)hydroxylamine in organic synthesis?
A1: this compound serves as a versatile reagent for introducing nitrogen into organic molecules. Its primary applications include:
- Preparation of O-silyloximes: This reagent readily reacts with aldehydes and ketones to form O-silyloximes []. These oxime derivatives are valuable intermediates in various synthetic transformations.
- Generation of nitrosoalkenes: Under specific reaction conditions, this compound can generate nitrosoalkenes []. These reactive intermediates are useful for synthesizing nitrogen-containing heterocycles and other complex molecules.
- Generation of azadienes: this compound can be employed in the synthesis of azadienes [], important building blocks in the construction of nitrogen-containing heterocycles.
Q2: What are some important physical properties and handling considerations for this compound?
A2: this compound is available commercially as a colorless solid or liquid, depending on the specific derivative []. It is soluble in common organic solvents like hexane and chloroform but insoluble in water. Importantly, this reagent is moisture-sensitive and should be handled under anhydrous conditions using standard air-free techniques []. Storage should be under an inert atmosphere to prevent degradation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
![9-Benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B1309250.png)



![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
acetate](/img/structure/B1309271.png)


![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)


![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
